molecular formula C24H24N2O4 B11774477 Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate

Cat. No.: B11774477
M. Wt: 404.5 g/mol
InChI Key: DZXOHXVSEYNDHK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The aromatic ring and the pyran moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

Comparison: Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its properties and applications compared to similar compounds.

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. Its unique structure, characterized by various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring substituted with amino, cyano, and carboxylate groups, which influence its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with biological macromolecules.

The biological activity of this compound may involve:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
  • Cellular Uptake : The compound's lipophilicity affects its absorption and distribution within biological systems.

Antimicrobial Activity

Research has indicated that derivatives of ethyl 6-amino-5-cyano compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial and fungal strains. The mechanism is thought to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Ethyl 6-amino-5-cyano derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For example, it has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and A375. The underlying mechanisms may include induction of apoptosis and cell cycle arrest. Specific IC50 values have been reported for various derivatives, indicating their potency against different cancer types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ethyl 6-amino-5-cyano derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting enhanced efficacy .
  • Anti-inflammatory Mechanism : In a controlled experiment, a derivative was tested for its ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased swelling and histological signs of inflammation compared to controls, highlighting its therapeutic potential in inflammatory conditions .
  • Cancer Cell Line Studies : A recent investigation into the anticancer properties revealed that ethyl 6-amino-5-cyano derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and metabolic activation pathways in cancerous tissues .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 6-amino-5-cyano derivativesPyran structure with cyano and amino groupsAntimicrobial, anti-inflammatory
FlavonoidsNatural compounds with antioxidant propertiesAntioxidant, anti-inflammatory
CoumarinsSimilar ring structure; known for diverse activitiesAnticancer, antimicrobial

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H24N2O4/c1-4-28-24(27)21-16(3)30-23(26)19(13-25)22(21)18-7-5-6-8-20(18)29-14-17-11-9-15(2)10-12-17/h5-12,22H,4,14,26H2,1-3H3

InChI Key

DZXOHXVSEYNDHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC=C(C=C3)C)C#N)N)C

Origin of Product

United States

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